1-{[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-propanol
Description
1-{[(2-Ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-propanol is a triazole-derived compound featuring a 1,2,3-triazole core substituted with ethyl and phenyl groups at positions 2 and 5, respectively. The triazole ring is linked via a methylene bridge to an amino group, which is further connected to a 2-propanol moiety.
Properties
Molecular Formula |
C14H20N4O |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
1-[(2-ethyl-5-phenyltriazol-4-yl)methylamino]propan-2-ol |
InChI |
InChI=1S/C14H20N4O/c1-3-18-16-13(10-15-9-11(2)19)14(17-18)12-7-5-4-6-8-12/h4-8,11,15,19H,3,9-10H2,1-2H3 |
InChI Key |
WIXVIZCYDMCFNB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(C(=N1)C2=CC=CC=C2)CNCC(C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[(2-ETHYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL]AMINO}PROPAN-2-OL typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (Cu(I)) to form 1,2,3-triazoles.
Attachment of the Phenyl and Ethyl Groups: The phenyl and ethyl groups are introduced through substitution reactions on the triazole ring.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Formation of the Propanol Group:
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-{[(2-ETHYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL]AMINO}PROPAN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-{[(2-ETHYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL]AMINO}PROPAN-2-OL has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-{[(2-ETHYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL]AMINO}PROPAN-2-OL involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
a. Halogen-Substituted Triazole Derivatives Compound 1b, a structurally related triazole-propanol derivative, features 2,4-difluorophenyl and 3-fluorobenzyl substituents. The presence of halogens (fluorine) at specific positions enhances antifungal activity, as evidenced by improved MIC₈₀ values against Microsporum gypseum compared to non-halogenated analogues. This suggests that electron-withdrawing groups at position 3 of the triazole ring may optimize antifungal efficacy .
b. Thiadiazole-Triazole Hybrids Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b) incorporates a thiadiazole ring fused to the triazole moiety. While this hybrid structure increases molecular complexity, it may reduce solubility compared to the target compound due to the hydrophobic thiadiazole group. Synthesis of 9b involves hydrazine-carbodithioate intermediates and yields 69% via alternate routes, highlighting the impact of synthetic methodology on efficiency .
c. Benzimidazole Derivatives 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (3) replaces the triazole ring with a benzimidazole core. Benzimidazoles are associated with broader antimicrobial activity but may exhibit lower metabolic stability due to susceptibility to oxidative degradation.
Mechanistic and Crystallographic Insights
- Mechanistic Pathways : The formation of thiadiazole-triazole hybrids (e.g., 9b) involves thiohydrazonate intermediates, suggesting that reaction pathways for triazole derivatives are highly dependent on the electrophilicity of intermediates .
- Crystallography : Tools like SHELXL and WinGX are critical for structural validation. For example, SHELXL refines anisotropic displacement parameters, ensuring accurate molecular geometry, while WinGX facilitates data processing and visualization .
Biological Activity
1-{[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-propanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesis, and relevant research findings.
Chemical Structure
The compound can be described by its molecular formula and its systematic name reflects its complex structure involving a triazole ring and an amino alcohol moiety.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to 1-{[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-propanol have shown significant activity against various bacterial strains. A study reported that triazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. Research indicates that such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptosis-related proteins. A specific derivative demonstrated IC50 values in the micromolar range against several cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory effects of triazole compounds have been noted in various studies. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro. For example, one study found that a related triazole compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
Synthesis
The synthesis of 1-{[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-propanol typically involves the reaction between 2H-triazole derivatives and appropriate amines or alcohols under controlled conditions. The yield and purity of the synthesized compound are critical for ensuring its biological activity.
Case Studies
- Antimicrobial Activity : A case study involving a series of triazole derivatives demonstrated that modifications to the phenyl group significantly affected antimicrobial potency. The presence of electron-donating groups enhanced activity against certain pathogens .
- Anticancer Studies : In vitro studies on breast cancer cell lines showed that treatment with triazole derivatives resulted in dose-dependent inhibition of cell growth, suggesting potential as therapeutic agents .
- Inflammation Models : Animal models treated with triazole compounds exhibited reduced edema and inflammatory markers compared to control groups, indicating their potential for treating inflammatory diseases .
Data Tables
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
